Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a fluorine atom and two propyl groups, with a methyl ester functional group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable silicon-containing precursor with fluorine and propyl groups. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its reactivity and stability.
Mechanism of Action
The mechanism by which Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-2-methylpropanoate: Similar in structure but lacks the silicon atom, making it less versatile in certain applications.
Dipropylfluorosilane: Contains a silicon-fluorine bond but lacks the ester functional group, limiting its use in esterification reactions.
Uniqueness
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is unique due to the combination of a silicon-fluorine bond and an ester functional group, providing a versatile platform for various chemical transformations and applications. Its structural properties allow for unique reactivity patterns, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
63620-12-2 |
---|---|
Molecular Formula |
C11H23FO2Si |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C11H23FO2Si/c1-5-7-15(12,8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3 |
InChI Key |
NZBYEAISEQLQED-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CC(C)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.